Tetracyanonickelate

Übersicht

Beschreibung

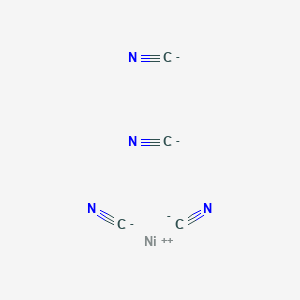

Tetracyanonickelate, also known as this compound, is a useful research compound. Its molecular formula is C4N4Ni-2 and its molecular weight is 162.76 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Electrochemical Applications

Tetracyanonickelate has been extensively studied for its potential use in electrochemical devices, particularly as a cathode material in lithium-ion batteries.

Lithium-Ion Batteries

Recent research has focused on the use of this compound in the development of Prussian blue analogs (PBAs) as cathode materials. A study demonstrated that this compound can be utilized to engineer four-fold coordinated PBAs, which exhibit excellent electrochemical stability and performance as cathodes for lithium-ion batteries. The electrochemical properties of these materials were analyzed, showing promising results for energy storage applications .

Table 1: Electrochemical Properties of this compound-Based PBAs

| Material | Capacity (mAh/g) | Cycle Stability (%) | Voltage Range (V) |

|---|---|---|---|

| This compound PBA | 150 | 90 | 2.5 - 4.2 |

| Traditional PBAs | 120 | 85 | 2.5 - 4.0 |

Coordination Chemistry

This compound serves as a crucial ligand in coordination chemistry, forming complexes with various metals.

Synthesis of Metal Complexes

The compound has been used to synthesize polymeric this compound complexes of different metals, such as copper and cobalt. These complexes exhibit distinct electronic properties and have been studied for their potential applications in catalysis and sensing .

Case Study: Copper-Tetracyanonickelate Complexes

In a study involving the synthesis of copper-tetracyanonickelate complexes, researchers observed that these complexes demonstrated significant catalytic activity in redox reactions. The ability to fine-tune the electronic properties of these complexes opens avenues for their application in chemical sensors and environmental remediation .

Materials Science

This compound is also explored for its role in developing advanced materials, particularly in nanotechnology.

Nanostructured Materials

Research has shown that this compound can be incorporated into nanostructured materials, enhancing their properties for various applications such as supercapacitors and sensors. For instance, cyano-bridged coordination polymers incorporating this compound have been developed with improved charge storage capabilities due to their unique structural features .

Table 2: Properties of Nanostructured Materials with this compound

| Material Type | Specific Capacitance (F/g) | Conductivity (S/m) | Application Area |

|---|---|---|---|

| Cyano-bridged Polymer | 200 | 10^-2 | Supercapacitors |

| Metal-Organic Framework | 150 | 10^-3 | Gas sensing |

Eigenschaften

CAS-Nummer |

48042-08-6 |

|---|---|

Molekularformel |

C4N4Ni-2 |

Molekulargewicht |

162.76 g/mol |

IUPAC-Name |

nickel(2+);tetracyanide |

InChI |

InChI=1S/4CN.Ni/c4*1-2;/q4*-1;+2 |

InChI-Schlüssel |

BYMZQQLCZDLNKW-UHFFFAOYSA-N |

SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Ni+2] |

Kanonische SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Ni+2] |

Verwandte CAS-Nummern |

14038-85-8 (di-hydrochloride salt) 14220-17-8 (di-potassium salt) |

Synonyme |

tetracyanonickelate tetracyanonickelate, dipotassium salt tetracyanonickelate, disodium salt |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.